4-Bromo-6-methoxyquinoline (CAS 42881-66-3) is a highly reactive, bifunctional heterocyclic building block extensively utilized in the synthesis of cinchona alkaloids, antimalarials, and broad-spectrum kinase inhibitors[REFS-1, REFS-2]. Featuring a labile bromine atom at the C4 position and an electron-donating methoxy group at the C6 position, this compound serves as a premium electrophile for transition-metal-catalyzed cross-couplings, including Suzuki-Miyaura, Buchwald-Hartwig, and Ni-catalyzed cross-electrophile couplings. Its procurement is typically justified when synthetic routes require mild coupling conditions to preserve sensitive sp3-hybridized stereocenters, or when the final active pharmaceutical ingredient (API) relies on the 6-methoxyquinoline pharmacophore for target binding affinity and cellular penetrance.
Substituting 4-bromo-6-methoxyquinoline with its cheaper chlorinated analog (4-chloro-6-methoxyquinoline) or unsubstituted variants (4-bromoquinoline) frequently leads to process failures in late-stage functionalization. The C-Cl bond possesses a significantly higher bond dissociation energy than the C-Br bond, which impedes oxidative addition in mild Ni-catalyzed or photoredox-mediated sp2-sp3 couplings, often resulting in diminished yields or requiring harsh thermal conditions that degrade complex intermediates [1]. Furthermore, omitting the 6-methoxy group fundamentally alters the electronic density of the quinoline ring; this not only shifts the basicity and solubility of the intermediate but also drastically reduces the cellular target engagement and binding affinity of downstream kinase inhibitors and antimalarial pseudo-natural products [2].
In the synthesis of complex cinchona alkaloids and pseudo-natural antimalarials, the choice of halogen at the C4 position dictates the viability of the catalytic cycle. 4-Bromo-6-methoxyquinoline undergoes efficient oxidative addition in both metallaphotoredox deoxygenative arylations and Ni-catalyzed cross-electrophile couplings with sp3-hybridized partners like quincorine. In contrast, 4-chloroquinolines exhibit sluggish reactivity under these mild, room-temperature conditions due to the higher bond dissociation energy of the C-Cl bond, leading to incomplete conversion or requiring harsh reductants that degrade sensitive functional groups [REFS-1, REFS-2].
| Evidence Dimension | Reactivity in mild Ni-catalyzed/photoredox sp2-sp3 couplings |
| Target Compound Data | High conversion under room-temperature photoredox or Ni-catalyzed conditions |
| Comparator Or Baseline | 4-Chloro-6-methoxyquinoline (Fails to efficiently initiate oxidative addition without forcing conditions) |
| Quantified Difference | Enables high-yielding late-stage coupling while preserving fragile sp3 stereocenters. |
| Conditions | Ni-catalyzed cross-electrophile coupling or metallaphotoredox deoxygenative arylation. |
Procuring the bromo-variant is critical for complex API synthesis where preserving fragile stereocenters precludes the use of high-temperature forcing conditions.
When synthesizing quinoline-based kinase inhibitors (e.g., HIPK4 inhibitors), the C6-methoxy group is not merely a structural variant but a critical determinant of cellular efficacy. Derivatives lacking the methoxy group or possessing substitutions at alternative positions (such as C5) fail to translate enzymatic inhibition into cellular potency. Compounds retaining the 6-methoxy or 7-methoxy quinoline architecture achieve in vitro IC50 values as low as 11 nM and maintain excellent cellular target engagement, whereas misaligned analogs exhibit poor cellular penetrance with EC50 values exceeding 2.36 µM [1].
| Evidence Dimension | Cellular potency (EC50) and target engagement |
| Target Compound Data | 6-Methoxyquinoline derivatives (IC50 down to 11 nM, strong cellular EC50) |
| Comparator Or Baseline | Unsubstituted or C5-substituted quinolines (EC50 > 2.36 µM) |
| Quantified Difference | >200-fold enhancement in cellular target engagement. |
| Conditions | In vitro and cellular assays for HIPK4 kinase inhibition. |
Buyers synthesizing kinase inhibitors must select the 6-methoxy precursor to ensure the final molecule achieves viable cellular penetrance and receptor affinity.
In Fragment-Based Drug Discovery (FBDD), elaborating 3-D aliphatic fragments (such as cyclopropyl and cyclobutyl boronates) requires highly reactive electrophiles to outcompete the rapid protodeboronation of the aliphatic partner. 4-Bromo-6-methoxyquinoline provides the necessary reactivity for rapid Suzuki-Miyaura cross-coupling. Substituting this with 4-chloro-6-methoxyquinoline necessitates extended heating times, which leads to the decomposition of the sensitive 3-D building blocks before the cross-coupling can reach completion [1].
| Evidence Dimension | Coupling efficiency with unstable aliphatic boronates |
| Target Compound Data | Rapid cross-coupling prior to fragment degradation |
| Comparator Or Baseline | 4-Chloro-6-methoxyquinoline (Requires extended heating, causing protodeboronation) |
| Quantified Difference | Prevents the loss of high-value 3-D aliphatic fragments during late-stage functionalization. |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling with sp3-hybridized 3-D building blocks. |
For fragment-based drug discovery, the bromo-leaving group is essential to outcompete the rapid degradation of sensitive aliphatic boronates.
Ideal for the de novo synthesis of quinine and related antimalarials via photoredox-catalyzed deoxygenative arylation, where the highly reactive 4-bromo position enables direct, mild coupling with quincorine derivatives without degrading the complex sp3 architecture[1].
The mandatory starting material for assembling HIPK4 inhibitors and bosutinib analogs, where the 6-methoxy group is strictly required for optimal back-pocket binding, ensuring that in vitro potency translates into robust cellular efficacy [2].
The preferred electrophile for elaborating 3-D cyclopropyl and cyclobutyl fragments, as its high reactivity allows for rapid Suzuki-Miyaura couplings that successfully outcompete the protodeboronation of sensitive aliphatic boronates [3].
Corrosive;Irritant